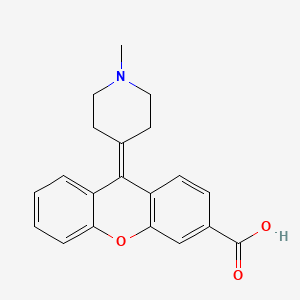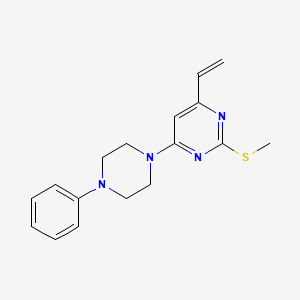![molecular formula C13H17N5O2 B14212519 6-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine CAS No. 832103-08-9](/img/structure/B14212519.png)
6-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine is a complex organic compound that features a benzimidazole core substituted with a nitro group and a pyrrolidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine typically involves multi-step organic reactions. One common method includes:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Nitration: The benzimidazole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Alkylation: The nitrated benzimidazole is then alkylated with 2-(pyrrolidin-1-yl)ethyl chloride in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
6-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Substitution: The benzimidazole core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Oxidation: The pyrrolidine moiety can be oxidized to form pyrrolidinone derivatives under specific conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Bases: Potassium carbonate, sodium hydroxide.
Major Products
Reduction: 6-Amino-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine.
Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.
Oxidation: Pyrrolidinone derivatives.
Applications De Recherche Scientifique
6-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: The compound’s interactions with enzymes and receptors are of interest for understanding its mechanism of action and potential therapeutic uses.
Industrial Applications:
Mécanisme D'action
The mechanism by which 6-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine exerts its effects involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species. The benzimidazole core can interact with nucleic acids and proteins, influencing various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Nitrobenzimidazole: Lacks the pyrrolidine moiety, making it less versatile in terms of biological interactions.
N-[2-(Pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine: Lacks the nitro group, which reduces its potential for redox reactions.
Uniqueness
6-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine is unique due to the combination of the nitro group and the pyrrolidine moiety, which together enhance its chemical reactivity and potential biological activity. This dual functionality allows for a broader range of applications in medicinal chemistry and industrial processes.
Propriétés
Numéro CAS |
832103-08-9 |
|---|---|
Formule moléculaire |
C13H17N5O2 |
Poids moléculaire |
275.31 g/mol |
Nom IUPAC |
6-nitro-N-(2-pyrrolidin-1-ylethyl)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C13H17N5O2/c19-18(20)10-3-4-11-12(9-10)16-13(15-11)14-5-8-17-6-1-2-7-17/h3-4,9H,1-2,5-8H2,(H2,14,15,16) |
Clé InChI |
OLVIMDBYIORTQQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCNC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Fluoro[tris(trifluoromethyl)]silane](/img/structure/B14212445.png)


![4-Piperidinol, 1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14212462.png)

![2-Oxazolamine, N-[(3-chloro-2-fluorophenyl)methyl]-4,5-dihydro-](/img/structure/B14212475.png)






![4-Methyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14212511.png)
